molecular formula C6H2F4O B1216870 2,3,5,6-Tetrafluorophenol CAS No. 769-39-1

2,3,5,6-Tetrafluorophenol

Cat. No. B1216870
CAS RN: 769-39-1
M. Wt: 166.07 g/mol
InChI Key: PBYIIRLNRCVTMQ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorophenol is a chemical compound with the linear formula HC6F4OH . It has a molecular weight of 166.07 . It is used as a reagent in the preparation of polyfluorophenyl ester-terminated homobifunctional cross-linkers to be used in protein conjugation .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrafluorophenol can be represented by the SMILES string Oc1c(F)c(F)cc(F)c1F . The InChI key for this compound is PBYIIRLNRCVTMQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3,5,6-Tetrafluorophenol are not available, it is known that hazardous reactions do not occur under normal processing .


Physical And Chemical Properties Analysis

2,3,5,6-Tetrafluorophenol is a solid at room temperature . It has a boiling point of 140 °C and a melting point of 37-39 °C .

Scientific Research Applications

Emission Spectra Studies

The emission spectra of 2,3,5,6-tetrafluorophenol cations in the gaseous phase have been studied, revealing insights into electronic transitions and the properties of these cations. This research provides valuable information for understanding the fundamental characteristics of fluoro-substituted phenols (Maier, Marthaler, Mohraz, & Shiley, 1980).

pH-Sensitive Probes in Liposomal Systems

2,3,5,6-Tetrafluorophenol has been investigated as a pH-sensitive probe in mixed liposomal systems. This research is significant for understanding how these probes interact with different lipid membranes, which is crucial for applications in biochemical and medical research (Gasbarri & Angelini, 2014).

Laser Induced Fluorescence in Matrix

The laser-induced fluorescence spectra of 2,3,5,6-tetrafluorophenol cations in a neon matrix have been obtained, providing detailed insights into the spectral characteristics and electronic states of these molecules (Bondybey, English, Miller, & Shiley, 1983).

Cytochrome P450-Mediated Oxidation

A study on the cytochrome P450-mediated oxidation of 2,3,5,6-tetrafluorophenol shows its conversion to tetrafluorohydroquinone, providing insights into biochemical reactions and potential applications in understanding metabolic pathways (Besten, Bladeren, Duizer, Vervoort, & Rietjens, 1993).

Electron Paramagnetic Resonance Spectroscopy

Research on 2,3,5,6-tetrafluorophenylnitren-4-yl using electron paramagnetic resonance (EPR) spectroscopy has provided new insights into the electronic properties of this radical, which is valuable for understanding high-energy molecular states (Sander, Grote, Kossmann, & Neese, 2008).

Synthesis Methods

An efficient approach to the synthesis of 2,3,4,5-tetrafluorophenol has been developed, which is crucial for producing this compound for various research applications (Tretyakov, Maksimov, Nikul’shin, & Mezhenkova, 2021).

Application in Lithium-Ion Batteries

2,3,5,6-Tetrafluorophenol derivatives have been investigated for use as additives in lithium-ion batteries, contributing to the development of safer and more efficient energy storage technologies (Weng, Zhang, Schlueter, Redfern, Curtiss, & Amine, 2011).

Photostability in Organic Compounds

Research on the stabilization of certain organic compounds against electrocyclization, with 2,3,5,6-tetrafluorophenol as a key component, has implications for the development of photostable materials (Freudenberg, Rominger, & Bunz, 2016).

Precursor for Radiolabeling in PET Imaging

The synthesis of compounds derived from 2,3,5,6-tetrafluorophenol has been explored for use in radiolabeling peptides for PET imaging, a crucial technique in nuclear medicine (Davis & Fettinger, 2018).

Development of Low Surface Energy Materials

Studies on fluorinated styrene-based materials incorporating 2,3,5,6-tetrafluorophenol have been conducted, providing insights into the development of materials with low surface energy, which have wide-ranging applications (Borkar, Jankova, Siesler, & Hvilsted, 2004).

Sterically Encumbered Systems for Phosphorus Centers

Research on tetraarylphenyls, including 2,3,5,6-tetrafluorophenol derivatives, has been conducted to develop compounds with low-coordinate phosphorus centers, which are significant in the field of inorganic chemistry (Shah, Concolino, Rheingold, & Protasiewicz, 2000).

Dechlorination by Anaerobic Microorganisms

The dechlorination of a polychlorinated biphenyl congener by anaerobic microorganisms, involving 2,3,5,6-tetrafluorophenol, has been studied, providing insights into environmental remediation processes (Van Dort & Bedard, 1991).

Fluorescence Emission in Optoelectronic Devices

The optical properties of 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane, including fluorescence emission, have been investigated, contributing to the design of energy technology systems (Rubino, Camellini, & Kriegel, 2021).

Porphyrin Synthesis

An efficient synthesis of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, a compound derived from 2,3,5,6-tetrafluorophenol, has been developed for use in porphyrin synthesis, which has implications in the field of organic chemistry (Leroy et al., 2004).

Development of Fluorescent Sensors

The construction of new arene-ruthenium rectangles using 2,3,5,6-tetrafluorophenol derivatives and their application in the fluorescent detection of nitroaromatics has been researched, important for developing sensitive chemical sensors (Dubey et al., 2014).

Safety And Hazards

2,3,5,6-Tetrafluorophenol is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

2,3,5,6-tetrafluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYIIRLNRCVTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227695
Record name 2,3,5,6-Tetrafluorophenol
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Molecular Weight

166.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluorophenol

CAS RN

769-39-1
Record name 2,3,5,6-Tetrafluorophenol
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Record name 2,3,5,6-Tetrafluorophenol
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Record name 769-39-1
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Record name 2,3,5,6-Tetrafluorophenol
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Record name 2,3,5,6-tetrafluorophenol
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Record name 2,3,5,6-TETRAFLUOROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
542
Citations
A Takemura, LJ McAllister, S Hart… - … A European Journal, 2014 - Wiley Online Library
Co‐crystallisation of, in particular, 4‐iodotetrafluorophenol with a series of secondary and tertiary cyclic amines results in deprotonation of the phenol and formation of the corresponding …
RH Mobbs - Journal of Fluorine Chemistry, 1972 - Elsevier
In early preparations we used the theoretical amount of potassium hydroxide (3 moles per mole of pentafluorophenol) and obtained 25-30x yields with ca. 50% conversion of …
Number of citations: 3 www.sciencedirect.com
P Robson, TA Smith, R Stephens… - Journal of the Chemical …, 1963 - pubs.rsc.org
A series of partly fluorinated aromatic sulphides has been prepared by condensation processes, and their structures have been established by desulphurisation. The susceptibility of …
Number of citations: 39 pubs.rsc.org
DM Allen, AS Batsanov, GM Brooke… - Journal of Fluorine …, 2001 - Elsevier
The pyrolyses of 4-phenyl-2,3,5,6-tetrafluorophenyl prop-2-enyl ether (26) under flash vapour phase (FVP) conditions at 350C and of 4-trifluoromethyl-2,3,5,6-tetrafluorophenyl prop-2-…
Number of citations: 9 www.sciencedirect.com
C den Besten, PJ van Bladeren, E Duizer… - Chemical research in …, 1993 - ACS Publications
In the present study the oxidative dehalogenation of a para-halogenated phenol was studied using pentafluorophenol and its non-para-halogenatedanalogue 2, 3, 5, 6-…
Number of citations: 49 pubs.acs.org
H Wilson - … and Radiopharmaceuticals: The Official Journal of …, 2003 - Wiley Online Library
2,3,5,6‐Tetrafluorophenyl 2‐(2‐nitroimidazol‐1‐yl) acetate has been synthesized via an improved route which involves the direct coupling of 2‐(2‐nitroimidazol‐1‐yl) acetic acid with 2,3…
B Clontz, A Atance - 2022 - scholarexchange.furman.edu
We measured the microwave spectrum of 2, 3, 5, 6 tetrafluorophenol for the first time. Microwave spectroscopy is used to determine a molecule’s rotation, and then constants that then …
Number of citations: 0 scholarexchange.furman.edu
M Ueda, Y Noguchi, J Sugiyama, K Yonetake… - …, 1992 - ACS Publications
Poly (4-hydroxy-2, 3, 5, 6-tetrafluorobenzoicacid)(4) was prepared by the bulk polycondensation of 4-ace toxy-2, 3, 5, 6-tetrafluorobenzoic acid (3). Polycondensation was conducted at …
Number of citations: 8 pubs.acs.org
G Angelini, C Gasbarri - 20th International Symposium on …, 2014 - ricerca.unich.it
Biological binding processes are often pH-dependent due to the negative charge onto the membrane surface, hence the sorption and the distribution of a drug are strictly connected to …
Number of citations: 0 ricerca.unich.it
DE Olberg, JM Arukwe, D Grace - researchgate.net
One of the most common methods for labelling of peptides with 18F are through active ester. A typical example is N-succinimidyl-4-[18F] fluorobenzoate ([18F] SFB). However, synthesis …
Number of citations: 0 www.researchgate.net

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